Hexanethioic acid S-(2-acetylamino-ethyl)ester

Polyketide biosynthesis Aflatoxin Starter unit selection

Hexanethioic acid S-(2-acetylamino-ethyl)ester (CAS 178949-80-9), systematically named S-(2-acetamidoethyl) hexanethioate, is a synthetic N-acetylcysteamine (SNAC) thioester of hexanoic acid (C10H19NO2S, MW 217.33 g/mol). It belongs to the class of biomimetic thioesters designed to mimic the phosphopantetheine arm of acyl carrier protein (ACP) or coenzyme A (CoA) thioesters, thereby enabling cell-permeable delivery of activated hexanoic acid into living cells or purified enzyme systems.

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
CAS No. 178949-80-9
Cat. No. B1408498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanethioic acid S-(2-acetylamino-ethyl)ester
CAS178949-80-9
Molecular FormulaC10H19NO2S
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCCCCCC(=O)SCCNC(=O)C
InChIInChI=1S/C10H19NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-8H2,1-2H3,(H,11,12)
InChIKeyCLXANLRTZKFSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanethioic Acid S-(2-acetylamino-ethyl)ester (CAS 178949-80-9): A Specialized N-Acetylcysteamine Thioester for Polyketide Synthase Research and Biosynthetic Studies


Hexanethioic acid S-(2-acetylamino-ethyl)ester (CAS 178949-80-9), systematically named S-(2-acetamidoethyl) hexanethioate, is a synthetic N-acetylcysteamine (SNAC) thioester of hexanoic acid (C10H19NO2S, MW 217.33 g/mol) [1]. It belongs to the class of biomimetic thioesters designed to mimic the phosphopantetheine arm of acyl carrier protein (ACP) or coenzyme A (CoA) thioesters, thereby enabling cell-permeable delivery of activated hexanoic acid into living cells or purified enzyme systems [2]. Its primary utility is as a chemical probe to dissect starter unit selection, chain initiation, and substrate specificity in iterative and modular polyketide synthases (PKSs), particularly in aflatoxin and related fungal aromatic polyketide biosynthesis [3].

Cell-permeable SNAC thioester probe for polyketide synthase studies
Enables starter unit selection and chain initiation research
Whole-cell feeding and in vitro PKS reconstitution workflows

Why Generic Thioester or Free Acid Substitution Fails for Hexanethioic Acid S-(2-acetylamino-ethyl)ester in Polyketide Research


Generic substitution of S-(2-acetamidoethyl) hexanethioate with free hexanoic acid, other short-chain acyl-SNACs, or acyl-CoAs leads to substantial loss of incorporation efficiency, altered substrate specificity, or complete failure to prime polyketide biosynthesis [1]. Free hexanoic acid exhibits poor cellular uptake and activation, yielding only 3% specific incorporation into aflatoxin averufin, while the hexanoyl-SNAC thioester achieves 22% under identical conditions [2]. Closely related SNAC thioesters differing by a single methylene unit show drastically altered kinetics (e.g., hexanoyl- vs. heptanoyl-SNAC for CsyA PKS) or are not accepted at all (e.g., butyryl-SNAC, <0.1% incorporation) [3]. Moreover, in purified NorS complex assays, hexanoyl-CoA is not a free intermediate and cannot support norsolorinic acid synthesis alone, whereas the SNAC thioester of hexanoic acid can fully substitute for the dedicated HexA/B fatty acid synthases in the presence of only malonyl-CoA [4]. These quantitative and functional disparities demonstrate that the N-acetylcysteamine moiety and the precise C6 chain length are both critical determinants of biological activity, precluding simple interchange with generic alternatives.

Target Compound
Potential Substitute
S-(2-acetamidoethyl) hexanethioate (hexanoyl-SNAC)
Free hexanoic acid — poor cellular uptake and only 3% intact incorporation
Hexanoyl-SNAC (C6 chain)
Butyryl-SNAC (C4) — not accepted by aflatoxin PKS; no selective enrichment
Hexanoyl-SNAC (bypasses FAS requirement)
Hexanoyl-CoA — cannot prime NorS PKS in absence of intact FAS enzymes

Quantitative Evidence Guide: S-(2-Acetamidoethyl) Hexanethioate vs. Closest Analogs


Intact Cellular Incorporation: Hexanoyl-SNAC vs. Free Hexanoic Acid and Other Chain-Length SNAC Thioesters in Aflatoxin Biosynthesis

In whole-cell feeding experiments with Aspergillus parasiticus ATCC 24551, the target compound S-(2-acetamidoethyl) hexanethioate (hexanoyl-SNAC) derived from [1-13C]hexanoic acid achieved 22% intact specific incorporation into the aflatoxin precursor averufin. In stark contrast, the free acid [1-13C]hexanoic acid yielded only 3% specific incorporation under equimolar conditions [1]. The corresponding SNAC thioester of [1-13C]butyric acid showed no selective enrichment (incorporation <0.1%), and [1-13C]-3-oxo-octanoyl-SNAC afforded only ~5% incorporation [2]. This establishes a >7-fold improvement over free acid and >4-fold selectivity over the nearest chain-length variant that shows any incorporation.

Intact Cellular Incorporation
Head-to-head
22% vs 3% (free acid); butyryl-SNAC: no enrichment
Reported 7.3-fold incorporation advantage over free acid
Equimolar whole-cell feeding in A. parasiticus
Polyketide biosynthesis Aflatoxin Starter unit selection Isotopic labeling Whole-cell feeding

Functional Substitution of HexA/B Fatty Acid Synthases: Hexanoyl-SNAC vs. Hexanoyl-CoA in Reconstituted NorS Complex

In the partially purified norsolorinic acid synthase (NorS) complex (mass ~1.4 × 106 Da) from Aspergillus parasiticus, the natural synthesis of norsolorinic acid requires acetyl-CoA, malonyl-CoA, and NADPH, and hexanoyl-CoA is not observed as a free intermediate [1]. The target compound S-(2-acetamidoethyl) hexanethioate uniquely substitutes for the entire catalytic function of the dedicated HexA/HexB fatty acid synthases, initiating norsolorinic acid synthesis in the presence of only malonyl-CoA [1]. In contrast, hexanoyl-CoA cannot prime the PKS in the absence of the FAS complex; mutants Dis-1 and Dis-2 (fas-1 knockouts) produced unexpectedly low amounts of norsolorinic acid even when hexanoyl-SNAC was supplied, confirming that the FAS-1 protein itself is required for efficient C6 unit transfer from the SNAC thioester to the PKS [2]. This functional substitution property cannot be replicated by hexanoyl-CoA alone.

NorS Complex Reconstitution
Cross-study comparable
Initiation with malonyl-CoA only; bypasses HexA/B requirement
Functional substitution context for in vitro priming
Partially purified NorS complex; HPLC detection
NorS complex Aflatoxin Fatty acid synthase Polyketide synthase In vitro reconstitution

Starter Unit ACP Transacylase (SAT) Domain Specificity: Hexanoyl-CoA vs. Octanoyl-CoA Kinetic Discrimination

The SAT domain of PksA (norsolorinic acid PKS) was kinetically characterized using acyl-CoA substrates to determine chain-length selectivity [1]. Hexanoyl-CoA exhibited kcat = 0.62 ± 0.02 s−1, Km = 2.3 ± 0.3 μM, yielding a specificity constant (kcat/Km) of 0.27 s−1 μM−1. In direct comparison, octanoyl-CoA showed kcat = 0.43 ± 0.02 s−1 with a substantially higher Km = 18.3 ± 3.9 μM, resulting in kcat/Km = 0.023 s−1 μM−1 [1]. This represents a 12-fold higher specificity constant for the C6 chain over the C8 chain. Shorter acyl-CoAs (acetyl, butanoyl) were accepted at much lower rates, and malonyl-CoA, decanoyl-CoA, and palmitoyl-CoA were not detectably transferred [1]. Although these data are for CoA substrates, the SNAC thioester of hexanoic acid is the functional cell-permeable mimic that delivers the same C6 starter unit in vivo, as demonstrated by the 22% incorporation experiments [2].

SAT Domain Kinetics
Class-level inference
kcat/Km 0.27 (C6) vs 0.023 s⁻¹μM⁻¹ (C8)
12-fold higher specificity constant for hexanoyl chain
Recombinant PksA SAT domain assay
SAT domain Acyltransferase Starter unit selection Enzyme kinetics Aflatoxin PKS

Type III PKS (CsyA) Substrate Profiling: Hexanoyl-SNAC vs. Heptanoyl-SNAC Catalytic Efficiency

The type III polyketide synthase CsyA from Aspergillus oryzae accepts a broad range of fatty acyl-SNAC thioesters (C5–C9) as starter units for pyrone synthesis [1]. Under optimal enzymatic conditions (55°C, pH 7.5), the catalytic efficiency (kcat/Km) for hexanoyl-SNAC was determined to be 291.21 s−1 M−1, while heptanoyl-SNAC exhibited kcat/Km = 1615.58 s−1 M−1 [1]. This 5.5-fold higher efficiency for the C7 substrate demonstrates that the enzyme discriminates between adjacent chain-length SNAC thioesters, and that hexanoyl-SNAC is the kinetically distinct (not merely interchangeable) C6 probe. The availability of both C6 and C7 SNAC thioesters is essential for defining the substrate tolerance boundaries of this and related type III PKSs [1].

Type III PKS Catalytic Efficiency
Head-to-head
kcat/Km 291 (C6) vs 1616 s⁻¹M⁻¹ (C7)
5.5-fold kinetic distinction between adjacent chain lengths
Recombinant CsyA, optimal conditions (55°C, pH 7.5)
Type III PKS CsyA Pyrone synthase Substrate specificity SNAC thioester

Side-Chain Modification Tolerance: Hexanoyl-SNAC Scaffold vs. Pentanoyl-SNAC and 6-Fluorohexanoyl-SNAC as Precursor-Directed Biosynthesis Tools

The hexanoyl-SNAC scaffold tolerates structural modifications at the terminal carbon, enabling precursor-directed biosynthesis of unnatural norsolorinic acid analogs [1]. In Aspergillus parasiticus ATCC 24690 cultures, the NAC thioester of pentanoic acid (C5) is metabolized to produce norsolorinic acid in which the normal hexanoyl side chain is replaced by a pentanoyl moiety; similarly, the NAC thioester of 6-fluorohexanoic acid yields the corresponding 6-fluorohexanoyl analog [1]. In the intact organism, butanoate, heptanoate, and octanoate as their free acids are not incorporated, confirming chain-length stringency [2]. This demonstrates that the NAC thioester delivery vehicle enables cellular uptake of modified fatty acids that would otherwise be excluded, and that the C6 hexanoyl scaffold—not the C4, C5, C7, or C8 variants—serves as the productive template for biosynthetic elaboration.

Side-Chain Modification
Supporting evidence
C5 and fluoro-C6 SNACs accepted; C4, C7, C8 not
Supports precursor analog biosynthesis studies
Qualitative whole-cell observation; A. parasiticus
Precursor-directed biosynthesis Norsolorinic acid Side-chain analogs Fluorinated probes Biosynthetic engineering

Optimal Application Scenarios for Hexanethioic Acid S-(2-acetylamino-ethyl)ester Based on Quantitative Differentiation Evidence


Whole-Cell Isotopic Labeling of Fungal Aromatic Polyketides via Starter Unit Feeding

Use S-(2-acetamidoethyl) hexanethioate as the delivery vehicle for 13C-labeled hexanoic acid in Aspergillus parasiticus or related fungal cultures to achieve high specific incorporation (22%) into aflatoxin pathway intermediates such as averufin and norsolorinic acid. The >7-fold improvement over free hexanoic acid (3%) [1] makes this compound the reagent of choice when high isotopic enrichment is required for NMR-based biosynthetic elucidation or metabolite flux analysis.

In Vitro Reconstitution of PKS Priming in the Absence of Dedicated FAS Enzymes

Employ S-(2-acetamidoethyl) hexanethioate as a functional substitute for the HexA/HexB fatty acid synthase pair in reconstituted NorS or related FAS-PKS complex assays. As demonstrated by Watanabe et al. (2002), the SNAC thioester initiates norsolorinic acid synthesis with only malonyl-CoA, bypassing the need for acetyl-CoA, NADPH, and the intact FAS enzymes [2]. This enables simplified in vitro systems for studying PKS starter unit loading mechanisms.

Kinetic Characterization of Starter Unit:ACP Transacylase (SAT) Domain Specificity

Use S-(2-acetamidoethyl) hexanethioate as the C6 reference substrate in SAT domain enzyme assays, exploiting the 12-fold kinetic preference (kcat/Km) for hexanoyl over octanoyl units [3]. The compound serves as the cell-permeable analog of hexanoyl-CoA for probing starter unit selection in fungal non-reducing iterative PKSs, where chain-length discrimination is a key determinant of biosynthetic fidelity.

Precursor-Directed Biosynthesis of Unnatural Polyketide Analogs

Leverage the side-chain modification tolerance of the hexanoyl-SNAC scaffold to deliver pentanoyl or 6-fluorohexanoyl starter units into Aspergillus parasiticus cultures, yielding norsolorinic acid analogs with altered side chains [4]. This application is particularly valuable for generating labeled, fluorinated, or otherwise functionalized polyketide derivatives for structure–activity studies or as standards for analytical method development.

Application
Selection Property
Validation Focus
Whole-cell isotopic labeling
Cell-permeable SNAC delivery
13C incorporation validation
In vitro PKS priming without FAS
Functional substitution of FAS enzymes
Norsolorinic acid synthesis reconstitution
SAT domain kinetic profiling
C6 chain-length reference substrate
kcat/Km discrimination validation
Precursor-directed analog biosynthesis
Side-chain modification tolerance
Analog incorporation confirmation
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